2-(3-(4-Bromo-2-methoxyphenoxy)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(4-Bromo-2-methoxyphenoxy)propyl)isoindoline-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenoxy group and an isoindoline-1,3-dione moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Bromo-2-methoxyphenoxy)propyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the phenoxy ring.
Propylation: The attachment of a propyl chain to the phenoxy group.
Cyclization: The formation of the isoindoline-1,3-dione ring structure.
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Bromo-2-methoxyphenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: Formation of larger molecules through the condensation of smaller units.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate condensation reactions.
The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-(3-(4-Bromo-2-methoxyphenoxy)propyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(4-Bromo-2-methoxyphenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropyl)isoindoline-1,3-dione: A structurally similar compound with a bromopropyl group instead of the bromomethoxyphenoxy group.
1-Bromo-3-methylbutane: Another brominated compound with different structural features.
Uniqueness
2-(3-(4-Bromo-2-methoxyphenoxy)propyl)isoindoline-1,3-dione is unique due to its combination of a brominated phenoxy group and an isoindoline-1,3-dione moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
IUPAC Name |
2-[3-(4-bromo-2-methoxyphenoxy)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-23-16-11-12(19)7-8-15(16)24-10-4-9-20-17(21)13-5-2-3-6-14(13)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHLTAMWDBCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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